molecular formula C15H13ClN2O3S B15168470 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 873112-77-7

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide

Cat. No.: B15168470
CAS No.: 873112-77-7
M. Wt: 336.8 g/mol
InChI Key: SLDOGUGCAKBKGS-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a sulfanyl group attached to a 5-chloro-2-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 5-chlorophenyl sulfide, undergoes nitration to introduce a nitro group at the 2-position, forming 5-chloro-2-nitrophenyl sulfide.

    Amidation: The nitrophenyl sulfide is then reacted with N,N-dimethylbenzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amidation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 2-[(5-Amino-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
  • 5-Chloro-2-(methylsulfanyl)benzoic acid
  • 2-Chloro-5-(methylthio)benzoic acid

Uniqueness

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

873112-77-7

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide

InChI

InChI=1S/C15H13ClN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3

InChI Key

SLDOGUGCAKBKGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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